Stereochemical Identity: (2S,4R) Trans Configuration Versus (2S,4S) Cis Diastereomer
The target compound (2S,4R)-Boc-4-(2-naphthyloxy)pyrrolidine-2-carboxylic acid is the trans diastereomer, while the commercially available alternative CAS 317357-42-9 is the (2S,4S) cis diastereomer. The defined stereochemistry at C4 controls the relative spatial orientation of the C4-naphthyloxy and C2-carboxylic acid groups across the pyrrolidine ring. In SAR studies on related 4-substituted proline inhibitors, the (4R) stereochemistry provided a ~21-fold increase in HCV protease inhibitory potency compared to the unsubstituted parent, whereas the (4S) isomer showed no significant improvement, demonstrating that C4 configuration directly dictates biological activity [1]. Procurement of the incorrect diastereomer would result in a fundamentally different 3D pharmacophore.
| Evidence Dimension | C4 substituent stereochemistry effect on biological activity (proline scaffold) |
|---|---|
| Target Compound Data | (2S,4R) trans configuration (naphthyloxy trans to carboxyl) |
| Comparator Or Baseline | (4R)-benzyloxyproline: ~21-fold potency increase over unsubstituted; (4S)-benzyloxyproline: activity equivalent to unsubstituted parent in HCV NS3 protease inhibition [1] |
| Quantified Difference | ~21-fold potency difference between C4-(R) and C4-(S) epimers in a structurally related proline series |
| Conditions | HCV NS3 protease/NS4A cofactor peptide complex biochemical assay; hexapeptide inhibitor series with 4-substituted proline at P2 position [1] |
Why This Matters
Incorrect stereochemical procurement negates target binding geometry; this product's (2S,4R) identity is its non-substitutable value proposition.
- [1] Llinàs-Brunet M, Bailey MD, et al. Highly potent and selective peptide-based inhibitors of the hepatitis C virus serine protease: towards smaller inhibitors. Bioorg Med Chem Lett. 2000;10(20):2267-2270. doi:10.1016/S0960-894X(00)00465-0. View Source
